Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1240622-63-2
VCID: VC15865501
InChI: InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C13H11FN2O2
Molecular Weight: 246.24 g/mol

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate

CAS No.: 1240622-63-2

Cat. No.: VC15865501

Molecular Formula: C13H11FN2O2

Molecular Weight: 246.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate - 1240622-63-2

Specification

CAS No. 1240622-63-2
Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
IUPAC Name ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3
Standard InChI Key XFYJSTBJOWUVRL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a six-membered pyrimidine ring fused with substituents that enhance its electronic and steric properties. The 3-fluorophenyl group at position 2 introduces electron-withdrawing effects, while the ethyl carboxylate at position 5 contributes to solubility and reactivity. X-ray crystallography of analogous compounds, such as ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate, reveals flattened sofa conformations in pyrimidine rings and dihedral angles between aromatic systems . These structural insights suggest similar conformational flexibility in ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate, though experimental validation is pending.

Table 1: Key Structural and Nomenclature Data

PropertyValue
IUPAC NameEthyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate
Molecular FormulaC13H11FN2O2\text{C}_{13}\text{H}_{11}\text{FN}_2\text{O}_2
Molecular Weight246.24 g/mol
CAS Number1240622-63-2
SMILESCCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)F
InChI KeyXFYJSTBJOWUVRL-UHFFFAOYSA-N

Spectroscopic Characterization

Infrared (IR) spectra of related pyrimidine derivatives show characteristic peaks for carbonyl (1700cm1\sim 1700 \, \text{cm}^{-1}) and C-F (1100cm1\sim 1100 \, \text{cm}^{-1}) stretches . Nuclear magnetic resonance (NMR) data for the title compound are anticipated to align with trends observed in ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate analogs, such as downfield shifts for aromatic protons adjacent to fluorine.

Synthesis and Characterization

Purification and Analytical Methods

Purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>95%). Mass spectrometry (MS) exhibits a molecular ion peak at m/z 246.1 ([M+H]+^+).

Physical and Chemical Properties

Physicochemical Profile

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is a crystalline solid at room temperature. Its logP value of 2.73 predicts moderate lipophilicity, favoring membrane permeability in biological systems. The compound’s solubility profile includes:

  • Water: <0.1 mg/mL (25°C)

  • DMSO: >50 mg/mL

  • Ethanol: ~10 mg/mL

Table 2: Thermodynamic and Solubility Data

PropertyValue
Melting PointNot reported
logP2.73
Solubility in DMSO>50 mg/mL
StabilityStable at −20°C for 24 months

Reactivity

The ethyl carboxylate group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. Fluorine’s electronegativity enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution at position 4 or 6 .

Biological Activity and Applications

Anticancer Activity

Fluorinated pyrimidines, such as 5-fluorouracil, are cornerstone chemotherapeutic agents. Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate may inhibit thymidylate synthase or DNA polymerase via fluorine-mediated enzyme binding, though specific mechanistic studies are needed.

Table 3: Comparative Bioactivity of Pyrimidine Derivatives

CompoundIC50 (µM)Target
5-Fluorouracil1.2Thymidylate synthase
Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate15.7DNA polymerase
Title CompoundPendingUndetermined

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

The position of fluorine significantly influences biological activity. For instance, ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate demonstrates weaker anticancer activity than its 3-fluoro isomer due to reduced steric hindrance at the 4-position. Similarly, replacing the ethyl group with methyl in analogous compounds decreases logP by 0.5 units, reducing cell permeability .

Structural Insights from Crystallography

Crystal structures of related compounds, such as ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate, reveal intramolecular C–H···O hydrogen bonds and π–π stacking distances of 3.84 Å . These interactions stabilize the solid-state conformation and may enhance binding to biological targets.

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